

# A Comparative Analysis of Amiloride (ADONA) Regulations Across Key Regions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the regulatory landscape for Amiloride, a potassium-sparing diuretic also known by its chemical name 6-chloro-3,5-diamino-2-pyrazinecarboxamide. This document is intended to assist researchers, scientists, and drug development professionals in navigating the diverse regulatory requirements for this compound in key international markets, including the United States, European Union, Canada, and Australia.

## **Executive Summary**

Amiloride is a well-established pharmaceutical compound with a primary mechanism of action involving the inhibition of the epithelial sodium channel (ENaC). Its regulatory status varies significantly across different countries, reflecting diverse national healthcare needs and regulatory philosophies. While it is listed as an essential medicine by the World Health Organization, its availability and approved indications are not uniform globally. This guide will delve into the specific regulatory nuances, quantitative requirements, and experimental protocols pertinent to Amiloride in major pharmaceutical markets.

### **Comparative Regulatory Landscape**

The following table summarizes the key regulatory aspects of Amiloride across the United States (FDA), European Union (EMA), Canada (Health Canada), and Australia (TGA).



| Regulatory<br>Aspect        | United States<br>(FDA)                                                                                  | European<br>Union (EMA)                                                                                                                                                                                                 | Canada<br>(Health<br>Canada)                                                                                                                                                                                  | Australia<br>(TGA)                                                                                                                                                                       |
|-----------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Product Status              | Approved. Available as a single agent and in combination with hydrochlorothiazi de.[1][2][3][4]         | Approved in some member states. A centralized marketing authorization for an Amiloride-containing product (Frumil) is noted.[5] An orphan designation for cystic fibrosis was granted in 2003 but withdrawn in 2008.[6] | A product containing Amiloride Hydrochloride (MIDAMOR) was previously marketed but is now listed as "Cancelled Post Market".[7] Combination products with hydrochlorothiazi de also have a similar status.[8] | A 5mg Amiloride tablet (KALURIL) had its approval lapsed on November 30, 2018. A combination product with hydrochlorothiazi de is listed on the Pharmaceutical Benefits Scheme (PBS).[9] |
| Dosage Forms &<br>Strengths | Tablets: 5 mg (Amiloride HCI). [1][2] Combination tablets with hydrochlorothiazi de are also available. | Tablets: Typically in combination with other diuretics, e.g., 5 mg Amiloride HCl with 40 mg Furosemide.[5]                                                                                                              | Tablets: Previously 5 mg (Amiloride HCl). [7]                                                                                                                                                                 | Tablets:<br>Previously 5 mg.                                                                                                                                                             |
| Impurity<br>Thresholds      | Governed by ICH Q3A/Q3B guidelines. Reporting threshold for new drug substances is typically ≥0.05%.    | Adheres to ICH<br>Q3A/Q3B<br>guidelines.[15]<br>[16][17][18][19]                                                                                                                                                        | Adheres to ICH guidelines.                                                                                                                                                                                    | Adopts ICH guidelines, including Q3A/B for impurities and Q6A for specifications. [20][21]                                                                                               |



|                           | Identification threshold is generally 0.10% or a daily intake of 1.0 mg, whichever is lower.[10][11][12] [13][14]                                                      |                                                                                             |                                                                                     |                                                                                  |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Dissolution<br>Testing    | USP Apparatus 2 (Paddle) at 50 RPM in 900 mL of 0.1 N HCl. Acceptance criteria: Not less than 80% (Q) of the labeled amount dissolved in 30 minutes.[22][23] [24][25]  | As per European<br>Pharmacopoeia<br>and product-<br>specific<br>marketing<br>authorization. | As per product monograph, generally following USP or other recognized pharmacopeia. | As per Therapeutic Goods Orders, often referencing British Pharmacopoeia or USP. |
| Bioequivalence<br>Studies | For a 5 mg tablet, a single- dose, two-way crossover in-vivo study under fasting and fed conditions is recommended. The analyte to be measured is Amiloride in plasma. | As per EMA guidelines, bioequivalence studies are required for generic applications.        | Requirements are outlined in product-specific guidance.                             | As per TGA guidelines for generic medicines.                                     |

## **Experimental Protocols**



Detailed methodologies for key experiments are crucial for regulatory submissions. The following sections outline typical protocols for Amiloride hydrochloride analysis.

# Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the amount of Amiloride in the drug substance or product and to identify it.

- Chromatographic System:
  - Column: C18, 4.6 mm x 100-250 mm, 5 μm particle size.
  - Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH<sub>2</sub>PO<sub>4</sub>, pH adjusted to 3.6) and acetonitrile (e.g., 90:10 v/v).[26][27]
  - Flow Rate: 1.0 1.5 mL/min.[27]
  - Detector: UV spectrophotometer at 260 nm or 286 nm.[22][27]
  - Temperature: Ambient.
- Standard Preparation:
  - Accurately weigh a suitable amount of USP Amiloride Hydrochloride Reference Standard.
  - Dissolve in a known volume of methanol to obtain a stock solution.
  - Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Sample Preparation (for Tablets):
  - Weigh and finely powder not fewer than 20 tablets.
  - Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of Amiloride HCl, to a 50-mL volumetric flask.
  - Add a suitable volume of methanol and sonicate to dissolve.



- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 μm filter.
- Procedure:
  - Inject equal volumes of the standard and sample preparations into the chromatograph.
  - Record the peak areas for the major peaks.
  - Calculate the quantity, in mg, of Amiloride HCl in the portion of tablets taken. The retention time of the major peak in the sample chromatogram should match that of the standard chromatogram for identification.

### **Dissolution Test**

This test measures the rate at which the drug substance dissolves from the tablet.

- Apparatus: USP Apparatus 2 (Paddle).
- Medium: 900 mL of 0.1 N hydrochloric acid.
- Rotation Speed: 50 rpm.
- Time: 30 minutes.
- Procedure:
  - Place one tablet in each dissolution vessel.
  - After 30 minutes, withdraw a sample from each vessel and filter.
  - Determine the amount of Amiloride HCl dissolved by UV-Vis spectrophotometry at a wavelength of approximately 363 nm, comparing with a standard solution of known concentration.[22]
- Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Amiloride HCl is dissolved in 30 minutes.[22]



### **Impurity Analysis**

This is to detect and quantify any impurities in the drug substance.

- Methodology: Typically performed using a validated stability-indicating HPLC method, similar
  to the assay method but with a gradient elution to separate all potential impurities.
- Reporting Thresholds (as per ICH Q3A/B):
  - Reporting Threshold: ≥ 0.05%
  - Identification Threshold: ≥ 0.10%
  - Qualification Threshold: ≥ 0.15%
- Procedure:
  - Analyze the sample using the validated HPLC method.
  - o Identify and quantify any peaks other than the main Amiloride peak.
  - Compare the levels of impurities against the established thresholds.

# Mandatory Visualizations Signaling Pathway of Amiloride in Liddle Syndrome





Click to download full resolution via product page

Caption: Mechanism of Amiloride in treating Liddle Syndrome by inhibiting the ENaC.

### **Experimental Workflow for Amiloride HPLC Assay**





Click to download full resolution via product page

Caption: Workflow for the HPLC assay of Amiloride tablets.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DailyMed AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE tablet [dailymed.nlm.nih.gov]
- 2. DailyMed AMILORIDE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 3. Drug Approval Package: Midamor (Amiloride Hydrochloride) NDA #18-200/S24 & 18-201/S37 [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Union Register of medicinal products Public health European Commission [ec.europa.eu]
- 7. Product information [health-products.canada.ca]
- 8. Product information [health-products.canada.ca]
- 9. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3A (R2) Impurities in new drug substances Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. jpionline.org [jpionline.org]
- 13. mca.gm [mca.gm]
- 14. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 15. ICH Q3B (R2) Impurities in new drug products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. xinfuda-group.com [xinfuda-group.com]
- 17. ikev.org [ikev.org]



- 18. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 19. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. ICH topic Q6A Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 22. pharmacopeia.cn [pharmacopeia.cn]
- 23. uspnf.com [uspnf.com]
- 24. usp.org [usp.org]
- 25. uspnf.com [uspnf.com]
- 26. Development and Validation of Two Chromatographic Methods for Simultaneous
   Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their
   Related Substances, in Pure and Tablet Forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of Amiloride (ADONA)
  Regulations Across Key Regions]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b6596476#comparative-analysis-of-adona-regulations-across-different-countries]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com